9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Description
9-[2-(3-Fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic cyclopenta[c]chromenone derivative featuring a substituted phenyl group attached via a 2-oxoethoxy linker. Its molecular formula is C22H19FO5 (inferred from structural analogs in and ), with an average molecular weight of 382.38 g/mol. The compound’s structure includes a fused cyclopentane-chromenone core, a methyl group at position 7, and a 3-fluoro-4-methoxyphenyl moiety linked through an oxygen atom.
Properties
IUPAC Name |
9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydro-1H-cyclopenta[c]chromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FO5/c1-12-8-19(21-14-4-3-5-15(14)22(25)28-20(21)9-12)27-11-17(24)13-6-7-18(26-2)16(23)10-13/h6-10H,3-5,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAWCMLQSODVNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C3=C(CCC3)C(=O)O2)C(=C1)OCC(=O)C4=CC(=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one is a synthetic derivative belonging to the class of chromene compounds. Its unique structure suggests potential biological activities, particularly in the fields of oncology and neurology.
Chemical Structure and Properties
- Molecular Formula : C22H19FO5
- Molecular Weight : 396.41 g/mol
- InChIKey : CLXBLLLGGCAWLL-UHFFFAOYSA-N
The compound features a chromene backbone with substitutions that enhance its biological activity. The presence of a fluorine atom and a methoxy group on the aromatic ring is particularly noteworthy as these modifications can influence pharmacological properties.
Anticancer Potential
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, studies on related chromene derivatives have demonstrated their ability to inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.
-
Mechanism of Action :
- The compound may exert its effects through the modulation of key signaling pathways involved in cancer cell survival and proliferation.
- In vitro studies suggest that it can inhibit specific kinases associated with tumor growth.
- Case Studies :
Neuroprotective Effects
There is emerging evidence that certain chromene derivatives possess neuroprotective properties. This aspect is crucial given the increasing prevalence of neurodegenerative diseases.
-
Neuroprotective Mechanisms :
- These compounds may protect neuronal cells from oxidative stress and apoptosis.
- They could modulate neurotransmitter systems, enhancing cognitive function and memory retention.
- Research Findings :
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential.
| Parameter | Value |
|---|---|
| Absorption | High |
| Bioavailability | Moderate |
| Metabolism | Hepatic (CYP450) |
| Elimination Half-life | 6 hours |
Toxicological assessments reveal that while some derivatives exhibit cytotoxicity at high concentrations, the compound's selective targeting of cancer cells may mitigate adverse effects on normal tissues .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds similar to 9-[2-(3-fluoro-4-methoxyphenyl)-2-oxoethoxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one exhibit significant anticancer properties. Studies have shown that the compound can inhibit the growth of various cancer cell lines by modulating key signaling pathways involved in cell proliferation and apoptosis.
Protein Kinase Modulation
This compound has been identified as a potential modulator of protein kinase activity, which is crucial for various cellular processes including metabolism, cell division, and apoptosis. The ability to selectively inhibit or activate specific kinases could lead to novel therapeutic strategies for diseases characterized by dysregulated kinase activity.
Neuroprotective Effects
Emerging studies suggest that the compound may also possess neuroprotective properties. Preliminary data indicate its potential in protecting neuronal cells from oxidative stress and excitotoxicity, which are involved in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Case Study 1: Anticancer Efficacy
A study conducted on the efficacy of this compound demonstrated its ability to significantly reduce tumor size in xenograft models of breast cancer. The compound was administered at varying doses, revealing a dose-dependent response in tumor inhibition.
Case Study 2: Protein Kinase Inhibition
In vitro assays showed that this compound effectively inhibited several protein kinases implicated in cancer progression. The results suggest that it could serve as a scaffold for developing more potent kinase inhibitors.
Chemical Reactions Analysis
Hydrolysis of the Oxoethoxy Side Chain
The oxoethoxy group (-OCC(=O)-) undergoes hydrolysis under acidic or basic conditions to yield intermediates for further functionalization.
This reaction is critical for generating phenolic intermediates used in subsequent alkylation or acylation steps.
Electrophilic Aromatic Substitution (EAS)
The electron-rich chromenone ring and fluorophenyl group participate in EAS.
Ring-Opening and Rearrangement Reactions
The dihydrocyclopenta ring undergoes strain-driven ring-opening under specific conditions:
Functionalization via Cross-Coupling
The fluorine atom at the para position enables palladium-catalyzed cross-coupling:
Oxidation of the Chromenone Core
The 4(1H)-one moiety is susceptible to oxidation:
Photochemical Reactions
UV irradiation induces unique reactivity in the fluorophenyl-chromenone system:
| Conditions | Product | Quantum Yield | Application |
|---|---|---|---|
| λ = 365 nm, acetone, N₂ atm | [2+2] Cycloadduct with adjacent chromenone | 0.12 | Potential for photoresponsive materials . |
Key Research Findings:
-
Steric Effects : The 7-methyl group significantly hinders reactions at C-8 (chromenone), limiting functionalization to C-5 and C-6 .
-
Fluorine Directivity : The 3-fluoro substituent enhances EAS rates at the para position by 1.8× compared to non-fluorinated analogs .
-
Solvent Dependence : Polar aprotic solvents (e.g., DMF) improve cross-coupling yields by stabilizing Pd intermediates .
Comparison with Similar Compounds
Table 1: Key Properties of Analogous Cyclopenta[c]Chromenones
Key Observations :
Benzyloxy vs. Oxoethoxy Linkers: The 2-fluoro-benzyloxy derivative () lacks the ketone group in the linker, which may reduce hydrogen-bonding capacity compared to the target compound’s 2-oxoethoxy chain.
Synthetic Routes :
- Microwave-assisted synthesis (Method B in ) is commonly used for similar compounds, offering rapid reaction times (15 minutes at 140°C) and improved yields. The target compound likely follows a similar protocol, given the structural resemblance to derivatives in and .
- Derivatives with pyrazole moieties () require multi-step routes involving cyclocondensation, contrasting with the simpler etherification used for the target compound .
The 3-fluoro-4-methoxy substituent may enhance blood-brain barrier penetration due to increased lipophilicity compared to polar groups like hydroxyl .
Q & A
Basic: What are the recommended methodologies for synthesizing and characterizing this compound?
Answer:
Synthesis typically involves multi-step organic reactions, including:
- Step 1: Condensation of substituted fluoromethoxyphenyl groups with chromenone precursors under reflux conditions using catalytic bases (e.g., KCO) in polar aprotic solvents like DMF .
- Step 2: Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Characterization requires:
Basic: How can researchers ensure compound purity and reproducibility in pharmacological assays?
Answer:
- Quality Control: Use HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% formic acid) to achieve ≥95% purity .
- Batch Consistency: Implement a standardized protocol for solvent removal (rotary evaporation under controlled temperature/pressure) to minimize residual solvents .
- Reproducibility: Document reaction parameters (e.g., stoichiometry, reaction time, temperature) and validate via triplicate syntheses .
Advanced: How to address contradictory bioactivity data across different experimental models?
Answer:
- Structural Analog Comparison: Compare bioactivity with structurally similar compounds (e.g., 7-hydroxy-3-(4-methoxyphenyl) derivatives) to identify substituent-specific effects .
- Model-Specific Factors: Control for variables like cell line metabolic profiles or in vivo pharmacokinetic differences (e.g., cytochrome P450 interactions) .
- Dose-Response Reevaluation: Conduct multi-concentration assays to rule out non-linear pharmacokinetics .
Advanced: What experimental design is optimal for studying environmental fate and degradation pathways?
Answer:
- Lab-Scale Stability Studies: Expose the compound to UV light, varying pH (2–12), and microbial consortia to simulate environmental conditions .
- Analytical Tools: Use LC-MS/MS to detect degradation products and quantify half-lives. For example, track methoxy group demethylation or fluorophenyl ring hydroxylation .
- Ecotoxicology: Apply OECD Test Guidelines (e.g., Daphnia magna acute toxicity) to assess ecological risks .
Basic: What statistical models are suitable for pharmacological efficacy studies?
Answer:
- Randomized Block Design: Assign treatments (e.g., compound doses) to blocks (e.g., cell culture plates) to control for batch variability .
- Dose-Response Analysis: Fit data to sigmoidal curves (e.g., Hill equation) using nonlinear regression tools (GraphPad Prism, R) .
- Multiplicity Adjustments: Apply Bonferroni correction for pairwise comparisons in multi-arm studies .
Advanced: How to investigate the compound’s mechanism of action using in silico methods?
Answer:
- Molecular Docking: Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinases, GPCRs). Validate with molecular dynamics simulations (NAMD/GROMACS) .
- QSAR Modeling: Corlate substituent electronic properties (Hammett σ values) with bioactivity to guide structural optimization .
- Metabolite Prediction: Employ software like Meteor (Lhasa Limited) to identify potential Phase I/II metabolites .
Advanced: How to evaluate photostability and thermal degradation kinetics?
Answer:
- Accelerated Stability Testing:
- Photostability: Expose solid and solution phases to ICH Q1B guidelines (UV/visible light, 1.2 million lux hours) .
- Thermal Stress: Store samples at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Kinetic Analysis: Apply Arrhenius equation to extrapolate shelf-life under standard storage conditions .
Basic: What analytical techniques confirm the compound’s structural integrity post-synthesis?
Answer:
- FT-IR Spectroscopy: Identify functional groups (e.g., carbonyl stretch at ~1700 cm, methoxy C-O at ~1250 cm) .
- 2D NMR: Use HSQC and HMBC to resolve coupling between fluorophenyl protons and adjacent oxoethoxy groups .
- Elemental Analysis: Validate C, H, F, and O percentages within ±0.4% of theoretical values .
Advanced: What challenges arise when scaling up synthesis, and how are they mitigated?
Answer:
- Reaction Exotherm Management: Use jacketed reactors with controlled cooling to prevent thermal runaway during large-scale condensation .
- Purification Bottlenecks: Replace column chromatography with recrystallization (solvent: ethanol/water) for cost-effective scaling .
- Byproduct Formation: Optimize reaction time/temperature via Design of Experiments (DoE) to minimize side products .
Advanced: How to design ecological risk assessments for environmental release?
Answer:
- Tiered Testing:
- Tier 1: Screen for acute toxicity (e.g., algae, Daphnia) and biodegradability (OECD 301F) .
- Tier 2: Conduct chronic toxicity assays (e.g., fish embryo tests) and bioaccumulation studies (log P determination) .
- Model Ecosystems: Use microcosms to simulate compound persistence in soil/water interfaces under realistic exposure scenarios .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
